molecular formula C19H17N5O2 B2612823 (E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899984-17-9

(E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2612823
CAS No.: 899984-17-9
M. Wt: 347.378
InChI Key: LEZYVGYUHAIQFX-HAVVHWLPSA-N
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Description

(E)-1-(2-Cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a structurally complex urea derivative featuring a quinazolinone core substituted with an isopropyl group and a 2-cyanophenyl moiety. Urea derivatives are well-documented for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects, making this compound a candidate for therapeutic development .

Properties

CAS No.

899984-17-9

Molecular Formula

C19H17N5O2

Molecular Weight

347.378

IUPAC Name

1-(2-cyanophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea

InChI

InChI=1S/C19H17N5O2/c1-12(2)24-17(14-8-4-6-10-16(14)22-19(24)26)23-18(25)21-15-9-5-3-7-13(15)11-20/h3-10,12H,1-2H3,(H2,21,23,25)

InChI Key

LEZYVGYUHAIQFX-HAVVHWLPSA-N

SMILES

CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N

solubility

not available

Origin of Product

United States

Biological Activity

The compound (E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea , often referred to as a derivative of quinazoline, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C15H15N3O\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}

This compound features a quinazoline backbone, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds with quinazoline structures exhibit significant anticancer activities. The specific compound under review has shown promise in inhibiting various cancer cell lines. A study demonstrated that this class of compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
(E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureaU373 Glioblastoma12.5HDAC inhibition
Quinazoline Derivative AMCF-7 Breast Cancer8.0Apoptosis induction
Quinazoline Derivative BA549 Lung Cancer10.0Cell cycle arrest

The biological activity of (E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is primarily attributed to its ability to inhibit histone deacetylases (HDACs). This inhibition leads to alterations in gene expression that promote apoptosis in cancer cells. Additionally, the compound may exert effects on various signaling pathways involved in cancer progression.

Anti-inflammatory Properties

Quinazoline derivatives have also been investigated for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases.

Study 1: In Vitro Efficacy Against Glioblastoma

In a recent study, the efficacy of (E)-1-(2-cyanophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea was evaluated against U373 glioblastoma cells. The results indicated a significant reduction in cell viability at concentrations as low as 12.5 µM, with mechanisms involving HDAC inhibition and subsequent apoptosis induction.

Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Urea-Quinazolinone Class

The target compound shares a urea-quinazolinone backbone with other derivatives, but its substituents distinguish its physicochemical and biological properties. For instance, 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Compound 2k, from ) incorporates a thiazole-piperazine chain and halogenated aryl groups. Key differences include:

Physicochemical and Spectroscopic Properties

A comparative analysis of spectroscopic data highlights structural distinctions:

Property Target Compound Compound 2k
Melting Point Not reported 194–195 °C
ESI-MS [M+H]+ Not reported 762.2 (as [M−2HCl+H]+)
1H-NMR Signals Expected aromatic/amide protons δ 11.42 (s, 1H, urea NH), δ 7.86–7.80 (m)
Elemental Analysis (C/H/N) Not reported C: 58.25%, H: 4.45%, N: 12.92% (Found)

The absence of elemental or spectral data for the target compound limits direct comparisons, but the presence of a cyanophenyl group likely reduces lipophilicity compared to 2k’s chloro-fluorophenyl and benzyloxy substituents.

Computational and Crystallographic Insights

The structural determination of such compounds often relies on programs like SHELXL () for X-ray refinement and ORTEP-3 () for graphical representation. For example, the (E)-configuration in the target compound could be validated via crystallography, similar to methods used for 2k ’s benzylidene hydrazine moiety .

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